2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a piperazine ring, a pyridazine ring, and a thiazole ring
Preparation Methods
The synthesis of 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the Piperazine Intermediate: This step involves the reaction of 4-methoxyphenylamine with piperazine under specific conditions to form the piperazine intermediate.
Formation of the Pyridazine Ring: The piperazine intermediate is then reacted with appropriate reagents to form the pyridazine ring.
Formation of the Thiazole Ring: The final step involves the reaction of the pyridazine intermediate with thiazole-forming reagents to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research is conducted to understand its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a tool to study biological processes and pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar compounds to 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide include:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds have similar structural features and are studied for their potential as alpha1-adrenergic receptor antagonists.
4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one: This compound also features a piperazine ring and is studied for its potential biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C21H24N6O3S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H24N6O3S/c1-15-14-31-21(22-15)23-19(28)13-27-20(29)8-7-18(24-27)26-11-9-25(10-12-26)16-3-5-17(30-2)6-4-16/h3-8,14H,9-13H2,1-2H3,(H,22,23,28) |
InChI Key |
TVLNCDUERJZKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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